
Libexin
Descripción general
Descripción
Métodos De Preparación
The synthesis of Libexin involves the reaction of 2,2-diphenylethylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1,2,4-oxadiazole-5-amine to yield the final product . The industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Libexin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Libexin exhibits a molecular formula of and a molecular weight of approximately 397.9 g/mol. Its mechanism of action primarily involves desensitizing pulmonary stretch receptors, thereby reducing the cough reflex without affecting the central nervous system like traditional opioid-based suppressants.
Chemistry
- Model Compound : this compound serves as a model compound in studies related to cough suppressants and their mechanisms. It is used to understand the pharmacological effects of various antitussive agents.
Biology
- Pulmonary Research : Studies have investigated this compound's effects on pulmonary stretch receptors, focusing on its potential use in treating respiratory conditions such as bronchitis and chronic coughs .
- Respiratory Function : Some research indicates that this compound may improve respiratory function values without causing respiratory depression.
Medicine
- Clinical Efficacy : this compound is studied for its effectiveness in managing cough associated with various respiratory diseases. Clinical trials have compared its efficacy against other antitussive medications like Levopront® .
- Preoperative and Postoperative Use : It has been applied in both acute and chronic bronchitis cases, as well as in preoperative and postoperative settings to manage cough symptoms .
Data Tables
Application Area | Specific Use Case | Findings |
---|---|---|
Chemistry | Model compound for cough suppressants | Helps elucidate pharmacological mechanisms |
Biology | Effects on pulmonary stretch receptors | Potential treatment for respiratory conditions |
Medicine | Management of chronic cough | Effective in clinical settings; compared with Levopront® |
Case Studies
-
Clinical Trial - Levopront® vs. This compound® :
- A multicenter trial assessed the efficacy and safety of Levopront syrup compared to this compound tablets in patients with dry non-productive cough due to acute upper respiratory infections. The primary endpoint was daytime cough resolution by Day 8, demonstrating non-inferiority of Levopront compared to this compound .
- Long-term Use Study :
- Biological Activity Exploration :
Mecanismo De Acción
Libexin exerts its effects by desensitizing the pulmonary stretch receptors, which reduces the cough reflex. It does not act on the central nervous system, unlike opioid-based cough suppressants . The molecular targets involved include the stretch receptors in the lungs, which are less responsive to stimuli after this compound administration .
Comparación Con Compuestos Similares
Libexin is unique compared to other cough suppressants due to its peripheral action and lack of central nervous system involvement. Similar compounds include:
Codeine: An opioid-based cough suppressant that acts on the central nervous system.
Dextromethorphan: Another central nervous system acting cough suppressant.
Benzonatate: A non-opioid cough suppressant that acts peripherally but has a different mechanism of action compared to this compound.
This compound’s uniqueness lies in its peripheral action, making it a safer alternative for patients who need to avoid central nervous system effects .
Actividad Biológica
Libexin, chemically known as 3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole hydrochloride, is primarily recognized for its antitussive properties. This compound operates by diminishing the sensitivity of bronchial mucosa receptors, particularly the baroreceptors that elicit coughing in response to pressure changes. Its molecular formula is , with a molecular weight of approximately 397.9 g/mol.
This compound's antitussive effect is attributed to its action on both the central nervous system and peripheral receptors located in the respiratory tract. By inhibiting cough reflexes, it serves as a valuable treatment for chronic coughs associated with various respiratory conditions .
Pharmacological Profile
Research indicates that this compound may also exhibit broader pharmacological activities beyond its antitussive effects. Studies on derivatives of oxadiazole compounds have suggested potential applications in treating conditions such as tuberculosis and cancer .
Table 1: Summary of Biological Activities of this compound and Related Compounds
Clinical Use
A clinical study conducted on this compound demonstrated its effectiveness in treating coughs in patients with chronic respiratory diseases. The study highlighted significant improvements in patients' cough frequency and severity after administration of this compound compared to placebo .
Comparative Studies
Comparative studies have been performed to evaluate the effectiveness of this compound against other antitussive agents. Results indicated that while this compound is effective, its mechanism differs from traditional opioids used for cough suppression, providing a non-narcotic alternative for patients .
Table 2: Comparative Efficacy of Antitussive Agents
Agent | Efficacy | Side Effects | Mechanism |
---|---|---|---|
This compound | Moderate | Minimal | Peripheral CNS action |
Codeine | High | Sedation, dependency | CNS opioid action |
Dextromethorphan | Moderate | Dizziness, nausea | NMDA receptor antagonist |
Research Findings
Recent research has expanded on the biological activity of oxadiazole derivatives, including this compound. Investigations into their structure-activity relationship (SAR) have revealed insights into how modifications to the oxadiazole ring can enhance biological activity against various pathogens .
Future Directions
The ongoing exploration of oxadiazole derivatives indicates a promising avenue for drug development, particularly in oncology and infectious diseases. Continued research into this compound's broader pharmacological potential may unveil new therapeutic applications beyond its current use as an antitussive agent.
Propiedades
IUPAC Name |
3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTOFAWPPHNLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243511 | |
Record name | Libexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
982-43-4 | |
Record name | Prenoxdiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=982-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Libexin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Libexin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRENOXDIAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390WW7V7MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.